An In-depth Technical Guide to 1-(difluoromethyl)-1H-pyrazole-4-carboxamide: Synthesis, Spectroscopic Characterization, and Crystalline Properties
An In-depth Technical Guide to 1-(difluoromethyl)-1H-pyrazole-4-carboxamide: Synthesis, Spectroscopic Characterization, and Crystalline Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-(difluoromethyl)-1H-pyrazole-4-carboxamide, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and agrochemical research. While direct experimental data for this specific molecule is not extensively published, this document, authored from the perspective of a Senior Application Scientist, synthesizes available information on its precursors, isomers, and related analogues to provide a robust and predictive analysis of its synthesis, spectroscopic characteristics, and crystalline structure.
Introduction: The Significance of Fluorinated Pyrazole Carboxamides
The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical properties, such as metabolic stability, binding affinity, and lipophilicity. The difluoromethyl group (CHF2), in particular, is a valuable bioisostere for hydroxyl or thiol groups and can act as a hydrogen bond donor. Pyrazole carboxamides are a well-established class of compounds with a broad range of biological activities, most notably as succinate dehydrogenase inhibitor (SDHI) fungicides.[1][2] The combination of these two moieties in 1-(difluoromethyl)-1H-pyrazole-4-carboxamide suggests its potential as a novel scaffold for the development of new bioactive agents.
This guide will delve into the practical aspects of working with this molecule, offering a detailed, field-proven perspective on its synthesis, characterization, and solid-state properties.
Synthesis of 1-(difluoromethyl)-1H-pyrazole-4-carboxamide: A Proposed Protocol
Synthesis of the Key Precursor: 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid
The synthesis of the carboxylic acid precursor is a critical first step. An efficient method for the preparation of related N-difluoromethylated pyrazole carboxylic acids has been reported, involving the oxidation of a methyl group.[1][3] An alternative and scalable approach starts from ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate.[2]
Proposed Protocol for the Amidation of 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid
The conversion of the carboxylic acid to the primary amide is a standard transformation. The following protocol is based on common laboratory practices for this type of reaction.
Experimental Protocol: Synthesis of 1-(difluoromethyl)-1H-pyrazole-4-carboxamide
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Acid Chloride Formation:
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To a solution of 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid (1.0 eq) in dichloromethane (DCM, 10 volumes), add oxalyl chloride (1.2 eq) dropwise at 0 °C.
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Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.
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Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent, yielding the crude acid chloride.
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Amidation:
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Dissolve the crude acid chloride in anhydrous DCM (10 volumes).
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Cool the solution to 0 °C and bubble ammonia gas through the solution for 15-30 minutes, or add a solution of ammonium hydroxide (2.0 eq) dropwise.
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Stir the reaction mixture at room temperature for 1-2 hours.
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Monitor the reaction by TLC or LC-MS.
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Upon completion, wash the reaction mixture with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography on silica gel to afford the desired 1-(difluoromethyl)-1H-pyrazole-4-carboxamide.
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Causality Behind Experimental Choices:
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Oxalyl chloride and catalytic DMF: This combination is a standard and efficient method for converting carboxylic acids to acid chlorides under mild conditions. The DMF acts as a catalyst by forming the Vilsmeier reagent in situ.
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Anhydrous conditions: The acid chloride intermediate is highly reactive towards water, so anhydrous conditions are crucial to prevent its hydrolysis back to the carboxylic acid.
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Low-temperature addition: The amidation reaction is exothermic, and low-temperature addition helps to control the reaction rate and prevent side reactions.
Spectroscopic Characterization: A Predictive Analysis
Direct NMR and other spectroscopic data for 1-(difluoromethyl)-1H-pyrazole-4-carboxamide are not currently published. However, by analyzing the data for its isomers, 1-(difluoromethyl)-1H-pyrazole-3-carboxamide and 1-(difluoromethyl)-1H-pyrazole-5-carboxamide, we can provide a highly accurate prediction of its spectral properties.[1][3][4]
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the pyrazole ring protons, the amide protons, and the difluoromethyl proton.
Table 1: Predicted ¹H NMR Data for 1-(difluoromethyl)-1H-pyrazole-4-carboxamide (in DMSO-d₆)
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H3 | ~8.2 | s | - | The proton at the C3 position is expected to be a singlet due to the absence of adjacent protons. Its chemical shift will be influenced by the electron-withdrawing nature of the adjacent nitrogen and the carboxamide group. |
| H5 | ~8.6 | s | - | The proton at the C5 position is also a singlet and is expected to be further downfield due to the deshielding effect of the adjacent nitrogen and the difluoromethyl group. |
| NH₂ | ~7.5 and ~7.2 | br s | - | The two amide protons are expected to appear as two broad singlets due to quadrupole broadening and potential restricted rotation around the C-N bond. |
| CHF₂ | ~7.9 | t | ²JHF ≈ 60 | The proton of the difluoromethyl group will appear as a triplet due to coupling with the two equivalent fluorine atoms. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Data for 1-(difluoromethyl)-1H-pyrazole-4-carboxamide (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| C3 | ~135 | s | - | The chemical shift of C3 will be influenced by the adjacent nitrogen atoms. |
| C4 | ~115 | s | - | The C4 carbon, bearing the carboxamide group, will be upfield compared to the other ring carbons. |
| C5 | ~130 | s | - | The C5 carbon will be deshielded by the adjacent nitrogen and the difluoromethyl group. |
| C=O | ~163 | s | - | The carbonyl carbon of the amide group is expected in the typical range for carboxamides. |
| CHF₂ | ~110 | t | ¹JCF ≈ 250 | The carbon of the difluoromethyl group will appear as a triplet due to the large one-bond coupling with the two fluorine atoms. |
Predicted ¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum is a key tool for characterizing fluorinated compounds.
Table 3: Predicted ¹⁹F NMR Data for 1-(difluoromethyl)-1H-pyrazole-4-carboxamide
| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| CHF₂ | ~ -94 | d | ²JFH ≈ 60 | The two equivalent fluorine atoms of the difluoromethyl group will appear as a doublet due to coupling with the adjacent proton. |
Crystal Structure and Solid-State Properties: An Insightful Extrapolation
While the specific crystal structure of 1-(difluoromethyl)-1H-pyrazole-4-carboxamide has not been determined, we can infer its likely solid-state behavior by examining the crystal structures of related compounds.
Expected Hydrogen Bonding Motifs
Primary amides are excellent hydrogen bond donors and acceptors. It is highly probable that 1-(difluoromethyl)-1H-pyrazole-4-carboxamide will form robust hydrogen-bonded networks in the solid state. The classic R²₂(8) amide-amide homosynthon is a likely motif, where two molecules form a dimeric structure through a pair of N-H···O hydrogen bonds.
The pyrazole ring itself can also participate in hydrogen bonding, with the pyridine-like nitrogen atom (N2) acting as a hydrogen bond acceptor. Furthermore, the difluoromethyl group can act as a weak hydrogen bond donor (C-H···O or C-H···N).
Crystallographic Parameters of a Related Compound
The crystal structure of N-[2-[(3-Chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide has been reported, providing valuable insights into the packing of such molecules.[5] This analogue crystallizes in the monoclinic space group P2₁/c, with four molecules in the unit cell. The crystal packing is stabilized by intermolecular hydrogen bonds and π-π stacking interactions. It is plausible that 1-(difluoromethyl)-1H-pyrazole-4-carboxamide will adopt a similar packing arrangement, dominated by hydrogen bonding.
Diagram: Proposed Hydrogen Bonding Dimer of 1-(difluoromethyl)-1H-pyrazole-4-carboxamide
Caption: Proposed R²₂(8) hydrogen bonding motif.
Conclusion
This technical guide has provided a comprehensive overview of 1-(difluoromethyl)-1H-pyrazole-4-carboxamide, a molecule of considerable interest in the fields of drug discovery and agrochemical development. By synthesizing data from its isomers and related compounds, we have presented a detailed and predictive analysis of its synthesis, spectroscopic properties, and solid-state characteristics. The proposed synthetic protocol offers a practical starting point for its preparation, while the predicted NMR data will be invaluable for its characterization. The insights into its potential crystal structure and hydrogen bonding motifs provide a foundation for understanding its solid-state behavior. This guide serves as a valuable resource for researchers embarking on the study of this promising fluorinated pyrazole carboxamide.
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